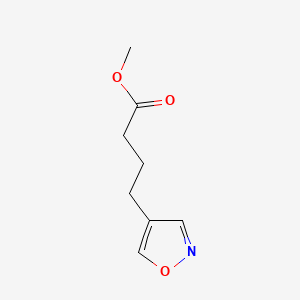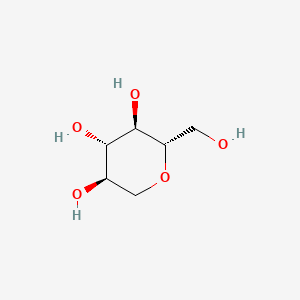
Cobaltate(1-), bis(2,4-dinitro-6-((2-(phenylamino)-1-naphthalenyl)azo)phenolato(2-))-, sodium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cobaltate(1-), bis(2,4-dinitro-6-((2-(phenylamino)-1-naphthalenyl)azo)phenolato(2-))-, sodium is a coordination compound that features a cobalt ion coordinated to a phenol derivative
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Cobaltate(1-), bis(2,4-dinitro-6-((2-(phenylamino)-1-naphthalenyl)azo)phenolato(2-))-, sodium typically involves the following steps:
Diazotization: The starting material, 2-(phenylamino)-1-naphthalenyl, undergoes diazotization to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with 2,4-dinitrophenol to form the azo compound.
Complexation: The azo compound is reacted with a cobalt salt (such as cobalt chloride) under specific conditions to form the cobalt complex.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, ensuring proper handling of reagents and optimization of reaction conditions for higher yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Cobaltate(1-), bis(2,4-dinitro-6-((2-(phenylamino)-1-naphthalenyl)azo)phenolato(2-))-, sodium can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized under specific conditions.
Reduction: The nitro groups can be reduced to amines.
Substitution: The phenol group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Oxidized phenol derivatives.
Reduction: Amino derivatives of the original compound.
Substitution: Halogenated or nitrated derivatives depending on the substituent used.
Wissenschaftliche Forschungsanwendungen
Cobaltate(1-), bis(2,4-dinitro-6-((2-(phenylamino)-1-naphthalenyl)azo)phenolato(2-))-, sodium has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry studies.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the development of dyes and pigments due to its vibrant color.
Wirkmechanismus
The mechanism of action of Cobaltate(1-), bis(2,4-dinitro-6-((2-(phenylamino)-1-naphthalenyl)azo)phenolato(2-))-, sodium involves its interaction with molecular targets through coordination bonds. The cobalt ion can interact with various biological molecules, potentially altering their function. The azo group can also participate in redox reactions, influencing the compound’s overall activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenol, 2-methyl, 4,6-dinitro-: Similar structure but with a methyl group instead of the azo group.
2,4-Dinitrophenol: Lacks the azo and cobalt components but shares the dinitrophenol structure.
Uniqueness
Cobaltate(1-), bis(2,4-dinitro-6-((2-(phenylamino)-1-naphthalenyl)azo)phenolato(2-))-, sodium is unique due to the presence of both the azo group and the cobalt ion, which confer distinct chemical and physical properties. This combination allows for diverse applications in various fields, setting it apart from other similar compounds .
Eigenschaften
CAS-Nummer |
125378-91-8 |
|---|---|
Molekularformel |
C44H28CoN10NaO10- |
Molekulargewicht |
938.691 |
IUPAC-Name |
sodium;cobalt;[1-[(2E)-2-(3,5-dinitro-6-oxocyclohexa-2,4-dien-1-ylidene)hydrazinyl]naphthalen-2-yl]-phenylazanide |
InChI |
InChI=1S/2C22H15N5O5.Co.Na/c2*28-22-19(12-16(26(29)30)13-20(22)27(31)32)24-25-21-17-9-5-4-6-14(17)10-11-18(21)23-15-7-2-1-3-8-15;;/h2*1-13H,(H2,23,24,25,28);;/q;;;+1/p-2 |
InChI-Schlüssel |
UFCKOHZGKJMBRB-UHFFFAOYSA-L |
SMILES |
C1=CC=C(C=C1)[N-]C2=C(C3=CC=CC=C3C=C2)NN=C4C=C(C=C(C4=O)[N+](=O)[O-])[N+](=O)[O-].C1=CC=C(C=C1)[N-]C2=C(C3=CC=CC=C3C=C2)NN=C4C=C(C=C(C4=O)[N+](=O)[O-])[N+](=O)[O-].[Na+].[Co] |
Synonyme |
Cobaltate(1-), bis[2,4-dinitro-6-[[2-(phenylamino) -1-naphthalenyl]azo]phenolato(2-)]-, sodium |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












